molecular formula C11H13N3O3S B13985010 8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one

8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B13985010
M. Wt: 267.31 g/mol
InChI Key: YRLBEPFEAVCKJG-UHFFFAOYSA-N
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Description

8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through several methods. One common approach involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo further cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which are enzymes involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one include other pyrido[2,3-d]pyrimidin-7(8H)-ones with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties. The presence of the isopropyl and methylsulfonyl groups enhances its potential as a drug candidate by improving its binding affinity and selectivity for specific molecular targets.

Biological Activity

8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H14N4O2S
  • Molecular Weight : 270.33 g/mol
  • Structural Features : The compound features a pyrido-pyrimidine core with isopropyl and methylsulfonyl substituents, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail specific findings related to this compound.

1. Anticancer Activity

Studies have shown that derivatives of pyrido[2,3-d]pyrimidines can selectively inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may act by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Case Study : A recent study highlighted that related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for further development in cancer therapeutics .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrido[2,3-d]pyrimidines has been documented extensively:

  • In Vitro Studies : Inflammatory markers such as cytokines (e.g., IL-1β) were significantly reduced in cell cultures treated with these compounds. This suggests that they may modulate inflammatory pathways effectively .
  • Animal Models : In vivo studies indicated that administration of related compounds resulted in reduced edema and pain in models of arthritis, showcasing their therapeutic potential for inflammatory diseases .

3. Antimicrobial Properties

The antimicrobial activity of pyrido[2,3-d]pyrimidine derivatives has been explored:

  • Broad-Spectrum Activity : Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
  • Clinical Relevance : Given the rise of antibiotic-resistant strains, the development of new antimicrobial agents from this class could be significant.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeMechanism of ActionReference
AnticancerCDK inhibition leading to apoptosis
Anti-inflammatoryReduction of cytokines in vitro
AntimicrobialDisruption of bacterial cell wall

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the pyrido[2,3-d]pyrimidin-7(8H)-one core with 8-isopropyl and 2-methylsulfonyl substituents?

The synthesis of substituted pyrido[2,3-d]pyrimidin-7(8H)-ones typically involves cyclization of pyrimidine esters or microwave-assisted reactions. For example, methylsulfonyl derivatives can be synthesized via nucleophilic substitution of a methylsulfonyl intermediate. In one protocol, 6-(2,4-difluorophenoxy)-8-ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one was reacted with amines under microwave conditions (80°C, 1 hour) to yield amino-substituted analogues, achieving ~60% yield . Adapting this method, the 8-isopropyl group could be introduced via alkylation of a precursor pyrimidine ester (e.g., using isopropyl bromide) prior to sulfonylation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substituent positions. For example, methylsulfonyl groups typically appear as singlets near δ 3.0–3.5 ppm, while isopropyl groups show split signals for CH(CH3_3)2_2 (e.g., δ 1.22–1.28 ppm for methyl protons) .
  • HPLC/LCMS : Purity (>95%) and molecular ion peaks (e.g., [M+H]+^+) should align with calculated values (e.g., m/z = 405 for a related compound) .
  • HRMS : High-resolution mass spectrometry validates the empirical formula (e.g., C18_{18}H21_{21}ClN5_5O for a chlorophenyl analogue with a 0.1 ppm error margin) .

Q. What preliminary biological screening strategies are recommended for this compound?

Initial screening should focus on kinase inhibition assays, given the structural similarity to known kinase inhibitors (e.g., CDK4/6 or p38α inhibitors). Use in vitro kinase assays (e.g., Z’-Lyte assay for p38α) to determine IC50_{50} values. For example, a related methylsulfonyl derivative showed IC50_{50} = 25 nM against p38α . Parallel cytotoxicity assays (e.g., against cancer cell lines) can prioritize leads for further optimization .

Advanced Research Questions

Q. How can selectivity for specific kinase targets (e.g., SIK, MST3/4) be optimized through structural modifications?

Selectivity is achieved by targeting kinase-specific back pockets or A-loop/C-loop regions. For instance:

  • Back-pocket interactions : Introducing a 4-aminobutyl group at position 8 formed salt bridges with Asp174 in the DFG motif of MST3/4, improving affinity .
  • Halogenated aryl groups : Substituents like 2-chlorophenyl or 2,4-difluorophenoxy enhance selectivity by filling hydrophobic pockets (e.g., in SIK kinases) .
  • Covalent modifiers : Acryloylpiperazine groups enable irreversible binding to cysteine residues in FGFR4, as seen in PRN1371 .

Q. How should researchers resolve contradictions in activity data across different assay conditions?

Discrepancies may arise from assay variability (e.g., ATP concentration, cell permeability). Mitigation strategies include:

  • Cross-validation : Compare results from orthogonal assays (e.g., biochemical vs. cellular assays). For example, pan-SIK inhibitor SK-124 showed good in vivo bone formation despite off-target PDGFRα activity .
  • Structural analysis : Overlay inhibitor-bound kinase structures (e.g., using X-ray crystallography) to identify binding mode differences .
  • Pharmacokinetic profiling : Assess compound stability (e.g., microsomal half-life) to rule out metabolic interference .

Q. What structure-activity relationship (SAR) trends guide the design of potent analogues?

Key SAR insights include:

  • Position 2 : Methylsulfonyl groups improve solubility and serve as leaving groups for nucleophilic substitution (e.g., with amines) .
  • Position 6 : Aryl groups (e.g., 2-chlorophenyl) enhance kinase binding via π-π stacking. Bromine or iodine at this position allows further diversification via Suzuki coupling .
  • Position 8 : Bulky substituents (e.g., cyclopentyl, isopropyl) increase selectivity for CDK4/6 over CDK1/2 by occupying a hydrophobic cleft .

Q. How can computational methods accelerate the optimization of this scaffold?

  • Molecular docking : Predict binding modes in kinases (e.g., SIK3 or PAK1) using software like Schrödinger Suite. Focus on hydrogen bonds with gatekeeper residues (e.g., Met149 in SIK3) .
  • Free-energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., replacing methylsulfonyl with methylamino) on binding affinity .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, CYP inhibition) to prioritize synthesizable candidates .

Properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

2-methylsulfonyl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C11H13N3O3S/c1-7(2)14-9(15)5-4-8-6-12-11(13-10(8)14)18(3,16)17/h4-7H,1-3H3

InChI Key

YRLBEPFEAVCKJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=CC2=CN=C(N=C21)S(=O)(=O)C

Origin of Product

United States

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